molecular formula C21H22N2O8S B12065223 5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester

5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester

Cat. No.: B12065223
M. Wt: 462.5 g/mol
InChI Key: WCVVFIPURXCVAJ-UHFFFAOYSA-N
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Description

5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C21H22N2O8S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester is a complex thiophene derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The compound's structure can be broken down into several functional groups, including a thiophene ring, ester functionalities, and amide linkages. These structural elements are pivotal in determining the compound's biological activity. The synthesis typically involves multi-step organic reactions, where thiophene derivatives are modified through various chemical transformations to incorporate the desired functional groups.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of thiophene compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

CompoundBacteria TestedInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CPseudomonas aeruginosa10

These findings suggest that modifications to the thiophene structure, such as the incorporation of ethoxycarbonyl and carbamoyl groups, may enhance antibacterial efficacy .

Anti-inflammatory Activity

In addition to antibacterial effects, compounds related to this class have demonstrated anti-inflammatory properties. For example, thienopyrimidine derivatives have been shown to reduce inflammation markers in vitro. In a study examining the effects of various thiophene derivatives on inflammatory cytokines, it was found that certain modifications led to a significant decrease in TNF-alpha and IL-6 levels in cell cultures .

Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored. Some studies report that these compounds can induce apoptosis in cancer cell lines. For instance, a related compound was tested against leukemia cells and showed selective cytotoxicity at micromolar concentrations. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways .

Case Studies

  • Case Study 1: Antibacterial Efficacy
    • Objective : To evaluate the antibacterial activity of synthesized thiophene derivatives.
    • Method : Disc diffusion method against various bacterial strains.
    • Results : Compounds with ethoxycarbonyl substitutions showed enhanced inhibition against both Gram-positive and Gram-negative bacteria.
  • Case Study 2: Anti-inflammatory Effects
    • Objective : To assess the impact on inflammatory cytokine production.
    • Method : Treatment of LPS-stimulated macrophages with thiophene derivatives.
    • Results : Significant reduction in cytokine levels was observed, indicating potential for therapeutic use in inflammatory diseases.
  • Case Study 3: Anticancer Activity
    • Objective : To determine cytotoxic effects on cancer cell lines.
    • Method : MTT assay on various cancer cell lines.
    • Results : The compound exhibited selective toxicity towards leukemia cells with minimal effects on normal cells.

Properties

Molecular Formula

C21H22N2O8S

Molecular Weight

462.5 g/mol

IUPAC Name

methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H22N2O8S/c1-5-30-19(26)12-7-9-13(10-8-12)22-16(24)15-11(3)14(20(27)29-4)18(32-15)23-17(25)21(28)31-6-2/h7-10H,5-6H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

WCVVFIPURXCVAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C(=O)OCC)C(=O)OC)C

Origin of Product

United States

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